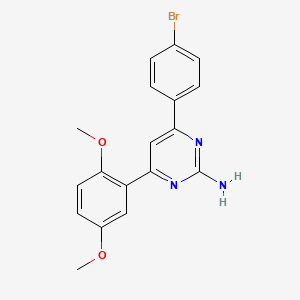
4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (4-DTP-6-TMP) is a synthetic compound with a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not well understood. However, it is believed that the compound interacts with enzymes and other proteins to modulate their activity. Additionally, the compound may act as an inhibitor of certain enzymes, preventing them from catalyzing certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, preventing them from catalyzing certain reactions. Additionally, the compound may interact with proteins to modulate their activity.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is its wide range of applications. It can be used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as an inhibitor of enzymes. Additionally, the compound is relatively easy to synthesize and can be stored for long periods of time without degrading.
The main limitation of 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is that its mechanism of action is not well understood. Additionally, the compound’s biochemical and physiological effects are not well understood, so it is difficult to predict how it will interact with other chemicals or biological systems.
Orientations Futures
The potential future directions for 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research could be conducted into the synthesis of more complex compounds containing the 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine scaffold. Additionally, studies could be conducted to explore the potential use of 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine as a therapeutic agent. Finally, further research could be conducted into the potential use of 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine as a diagnostic tool.
Méthodes De Synthèse
4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is synthesized through a multi-step process involving the reaction of 2,5-dimethoxyphenyl isocyanate with 3,4,5-trimethoxyphenyl isocyanate to form the intermediate 4-(2,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-2-amine. This intermediate is then reacted with potassium hydroxide to form the final product, 4-(2,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine.
Applications De Recherche Scientifique
4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as an inhibitor of enzymes. Additionally, 4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in the synthesis of organic polymers and as a component of organic photovoltaic devices.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-25-13-6-7-17(26-2)14(10-13)16-11-15(23-21(22)24-16)12-8-18(27-3)20(29-5)19(9-12)28-4/h6-11H,1-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJVNVQTKAVHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=C(C(=C3)OC)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














